1-(3-Methylpyridin-2-yl)piperazine hydrochloride
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Overview
Description
“1-(3-Methylpyridin-2-yl)piperazine hydrochloride” is a chemical compound with the CAS Number: 2007909-71-7 . It has a molecular weight of 213.71 . The compound appears as a white to off-white powder or crystals .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H15N3.ClH/c1-9-3-2-4-12-10(9)13-7-5-11-6-8-13;/h2-4,11H,5-8H2,1H3;1H . The InChI key is SBNAPZWZFDNBED-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
“this compound” is a white to off-white powder or crystals . It has a molecular weight of 213.71 . The compound should be stored in a refrigerator .Scientific Research Applications
Synthesis and Characterization
The compound's relevance in scientific research spans several areas, primarily focused on its synthesis, characterization, and application as an intermediate in the development of pharmaceuticals. For instance, Marvanová et al. (2016) detailed the synthesis and characterization of new compounds with potential dual antihypertensive effects, where 1-(3-methylpyridin-2-yl)piperazine hydrochloride played a crucial role as an intermediate. The study elaborated on the protonation of nitrogen atoms in the piperazine ring of hydrochloride salts, showcasing the compound's importance in creating pharmaceutical salts with desired properties (Marvanová et al., 2016).
Drug Development
In drug development, the compound has been utilized in the synthesis of receptor inhibitors and for enhancing the solubility and oral absorption of pharmaceuticals. For example, Cann et al. (2012) developed a scalable and enantioselective process for a calcitonin gene-related peptide (CGRP) receptor inhibitor, demonstrating the compound's utility in pharmaceutical synthesis and its potential for large-scale production (Cann et al., 2012).
Pharmacological Evaluation
Kumar et al. (2017) synthesized and evaluated a series of novel derivatives for antidepressant and antianxiety activities, indicating the compound's potential in developing new therapeutic agents (Kumar et al., 2017). Similarly, Shibuya et al. (2018) identified an aqueous-soluble inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, highlighting the compound's application in addressing diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Imaging and Diagnostic Applications
Wang et al. (2018) explored the synthesis of a new potential PET agent for imaging of the IRAK4 enzyme in neuroinflammation, showcasing the compound's versatility in diagnostic applications (Wang et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
1-(3-methylpyridin-2-yl)piperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.ClH/c1-9-3-2-4-12-10(9)13-7-5-11-6-8-13;/h2-4,11H,5-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNAPZWZFDNBED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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